Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione
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Overview
Description
Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.3292 . It is characterized by the presence of an ethoxy group, a nitrophenyl group, and a methanethione group, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione typically involves the reaction of 4-nitrobenzyl chloride with sodium ethyl xanthate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethoxy(ethylsulfanyl)methanethione: Similar structure but lacks the nitrophenyl group.
4-Nitrophenylmethylsulfanyl derivatives: Compounds with similar functional groups but different substituents
Uniqueness
Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
17659-17-5 |
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Molecular Formula |
C10H11NO3S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
O-ethyl (4-nitrophenyl)methylsulfanylmethanethioate |
InChI |
InChI=1S/C10H11NO3S2/c1-2-14-10(15)16-7-8-3-5-9(6-4-8)11(12)13/h3-6H,2,7H2,1H3 |
InChI Key |
BVEDMKOMGCTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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